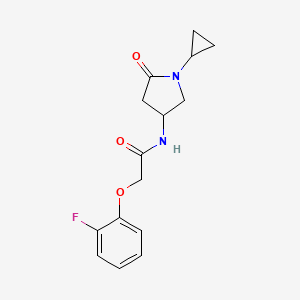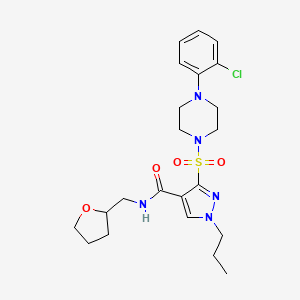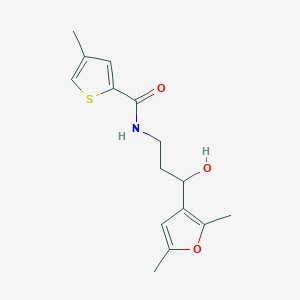
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the plasma membrane, and is upregulated in many types of cancer cells. Inhibition of MCT1 has been shown to decrease tumor growth and metastasis in preclinical models, making AZD-3965 a promising candidate for cancer therapy.
作用機序
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide inhibits MCT1, which is upregulated in many types of cancer cells. MCT1 is responsible for transporting lactate and other monocarboxylates across the plasma membrane, which is important for cancer cell metabolism. Inhibition of MCT1 leads to decreased lactate transport, which in turn leads to decreased cancer cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to affect lactate metabolism in normal cells. In one study, treatment with this compound led to decreased lactate uptake and increased glucose uptake in normal human fibroblasts. This suggests that this compound may have off-target effects on normal cells, which could limit its therapeutic potential.
実験室実験の利点と制限
One advantage of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is its specificity for MCT1. This allows for more targeted inhibition of lactate transport in cancer cells, which may lead to fewer off-target effects. However, the off-target effects of this compound on normal cells could limit its usefulness in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that target both MCT1 and other metabolic pathways in cancer cells. Another area of interest is the development of more potent and selective MCT1 inhibitors, which could lead to improved therapeutic outcomes. Finally, further studies are needed to better understand the off-target effects of this compound on normal cells, and to develop strategies to minimize these effects.
合成法
The synthesis of N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has been described in a patent application by AstraZeneca. Briefly, the synthesis involves the reaction of 2-(azepan-1-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonamide and thiazole-2-carboxylic acid to form the final product, this compound.
科学的研究の応用
N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits lactate transport in cancer cells, leading to decreased cell proliferation and increased cell death. In vivo studies have shown that this compound decreases tumor growth and metastasis in mouse models of breast, colon, and lung cancer.
特性
IUPAC Name |
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-15-6-8-16(9-7-15)27(23,24)20-18-19-14(13-26-18)12-17(22)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFOXZXDNQOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)


![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![N-(1-cyanocyclobutyl)-3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2782279.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)

